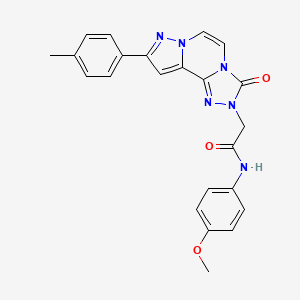
Chembl4564725
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chembl4564725 is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is synthesized using a specific method that involves the use of various reagents and solvents. Once synthesized, Chembl4564725 has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of Chembl4564725 is not fully understood, but it is believed to work by inhibiting specific enzymes or proteins involved in disease processes. For example, Chembl4564725 has been shown to inhibit the activity of certain kinases that are overexpressed in cancer cells. This inhibition leads to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects
Chembl4564725 has been shown to have several biochemical and physiological effects. In addition to its activity against disease targets, Chembl4564725 has been shown to have anti-inflammatory effects and to modulate immune system function. In animal studies, Chembl4564725 has been shown to have a favorable safety profile, with no significant toxicity observed at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
Chembl4564725 has several advantages and limitations for use in lab experiments. One advantage is its potency and specificity against disease targets. This makes it a valuable tool for studying disease processes and developing new treatments. However, one limitation is its relatively high cost, which may limit its use in certain research settings.
Orientations Futures
There are several future directions for research on Chembl4564725. One area of focus is on further elucidating its mechanism of action and identifying additional disease targets. Another area of research is on optimizing its synthesis method to improve yield and reduce cost. Additionally, there is potential for the development of Chembl4564725-based diagnostic imaging agents and targeted therapies. Overall, Chembl4564725 is a promising compound with significant potential for advancing scientific research and improving human health.
Méthodes De Synthèse
The synthesis of Chembl4564725 involves the use of several reagents and solvents, including 3,5-dimethylisoxazole, N-bromosuccinimide, and triethylamine. The reaction takes place in a solvent mixture of acetonitrile and dichloromethane, and the product is obtained through a series of purification steps. This synthesis method has been optimized to yield high purity and high yield of Chembl4564725.
Applications De Recherche Scientifique
Chembl4564725 has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the development of new drugs. Chembl4564725 has been shown to have potent activity against several disease targets, including cancer, inflammation, and infectious diseases. In addition, Chembl4564725 has been studied for its potential use in diagnostic imaging and as a tool for studying biological processes.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[11-(4-methylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c1-15-3-5-16(6-4-15)19-13-20-22-26-29(23(31)27(22)11-12-28(20)25-19)14-21(30)24-17-7-9-18(32-2)10-8-17/h3-13H,14H2,1-2H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUJMOWYUCQADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 56685254 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

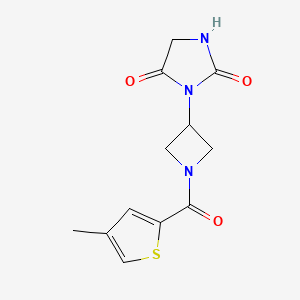

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3-methylbutanamide](/img/structure/B2447089.png)
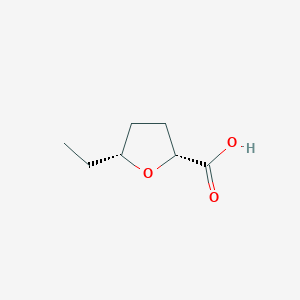
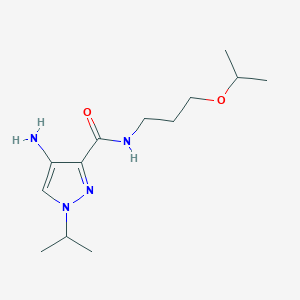
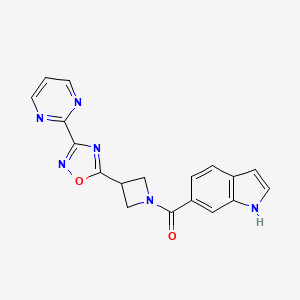
![3-ethoxy-4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B2447095.png)
![[(4-fluorophenyl)methyl][(2-methyl-2H-1,2,3,4-tetrazol-5-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2447096.png)
![Ethyl 2-(2-tosylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2447099.png)
![Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate](/img/structure/B2447101.png)


![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)
![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)